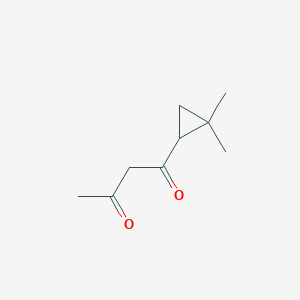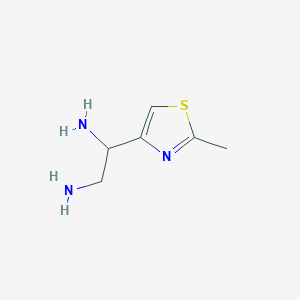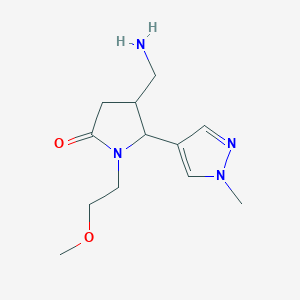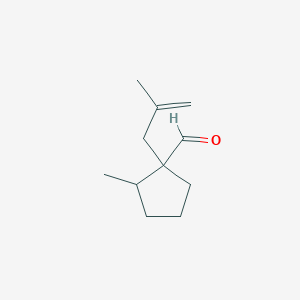![molecular formula C10H13N3 B13308981 5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B13308981.png)
5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile is a nitrogen-containing heterocyclic compound It is characterized by the presence of a pyridine ring substituted with an amino group and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with 2-methylpropylamine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with cyanogen bromide to introduce the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
5-Amino-2-pyridinecarbonitrile: Similar structure but lacks the 2-methylpropyl group.
2-Pyridinecarbonitrile: Lacks both the amino and 2-methylpropyl groups.
5-(1-Amino-2-methylpropyl)pyridine-2-carbonitrile: Similar but with different substitution patterns.
Uniqueness
5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile is unique due to the presence of both the 2-methylpropyl group and the carbonitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
5-(2-methylpropylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H13N3/c1-8(2)6-12-10-4-3-9(5-11)13-7-10/h3-4,7-8,12H,6H2,1-2H3 |
InChIキー |
FAJLMTCPKIGCCY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC1=CN=C(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


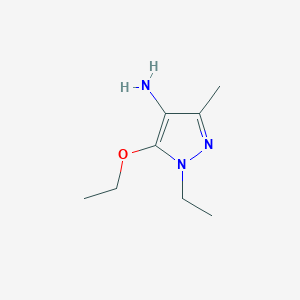
![4H,5H,6H,7H,8H-Cyclohepta[c]furan-1-carboxylic acid](/img/structure/B13308912.png)
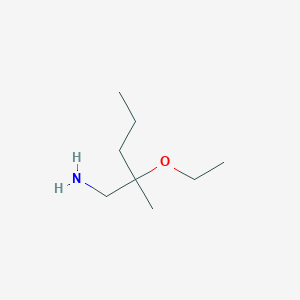
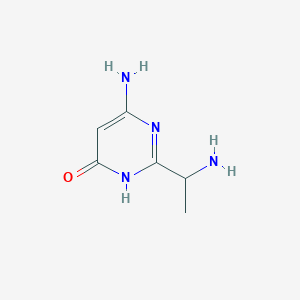
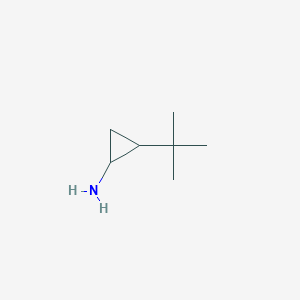
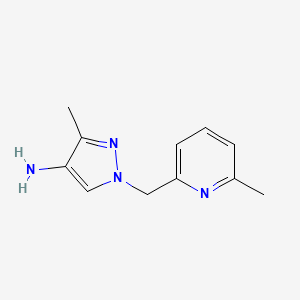
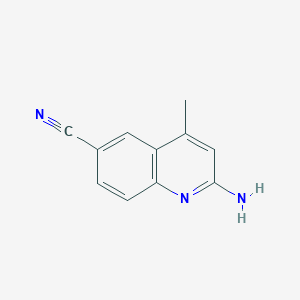
![4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B13308947.png)
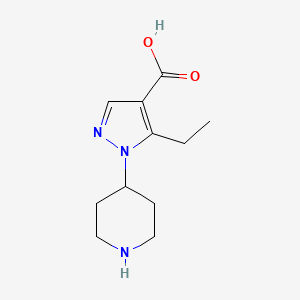
![2-{[(2-Iodocyclopentyl)oxy]methyl}oxane](/img/structure/B13308958.png)
